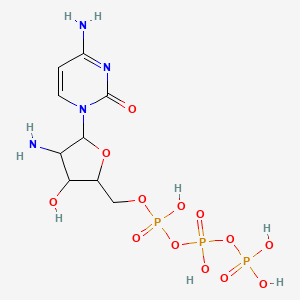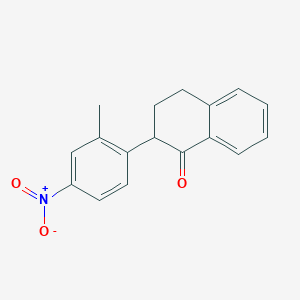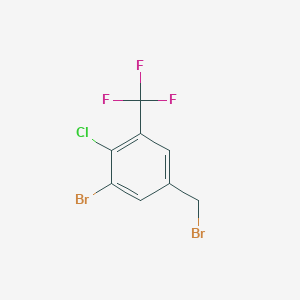
4-(Cyclobutylmethoxy)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclobutylmethoxy)-1H-pyrazole: is a chemical compound with the following IUPAC name: 4-(cyclobutylmethoxy)aniline . Its molecular formula is C₁₁H₁₅NO , and its molecular weight is approximately 177.25 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of 4-(cyclobutylmethoxy)aniline. One common method involves the reaction of aniline with cyclobutylmethyl chloride under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and cost-effective processes. These may include batch or continuous reactions, optimized reaction conditions, and purification steps to yield high-purity 4-(cyclobutylmethoxy)aniline.
化学反応の分析
Reactivity: 4-(Cyclobutylmethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.
Acylation and Alkylation: It can react with acylating or alkylating agents.
Nucleophilic Substitution: Reaction with alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH).
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Acylation and Alkylation: Employ acyl chlorides or alkyl halides with Lewis acids (e.g., AlCl₃).
Major Products: The major product of the reactions depends on the specific reagents and conditions used. For example, nucleophilic substitution may yield N-alkylated or N-acylated derivatives of 4-(cyclobutylmethoxy)aniline.
科学的研究の応用
4-(Cyclobutylmethoxy)aniline finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its structural features.
Biological Studies: It may serve as a probe for investigating biological processes or as a building block for bioactive molecules.
Materials Science: Its derivatives could be useful in designing functional materials.
作用機序
The exact mechanism by which 4-(cyclobutylmethoxy)aniline exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
While 4-(cyclobutylmethoxy)aniline is unique in its structure, similar compounds include:
4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid: (CAS: 2921754-57-4)
4-(Cyclobutylmethoxy)-5-hydroxy-2-methoxybenzaldehyde: (CAS: 2921754-57-4)
4-(Cyclobutylmethoxy)-N-cyclopropylbenzenemethanamine: (CAS: 1493311-85-5)
These compounds share some structural similarities but have distinct properties and applications. Researchers continue to explore their potential in various fields.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
4-(cyclobutylmethoxy)-1H-pyrazole |
InChI |
InChI=1S/C8H12N2O/c1-2-7(3-1)6-11-8-4-9-10-5-8/h4-5,7H,1-3,6H2,(H,9,10) |
InChIキー |
QRSKWNCGIKXHRJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)COC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)


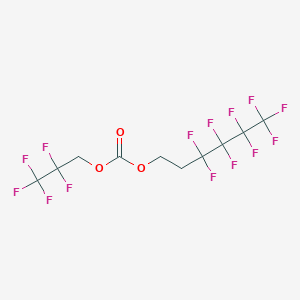

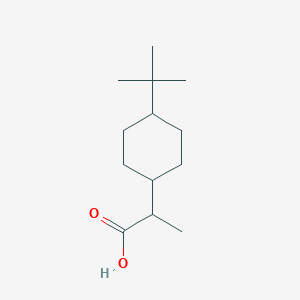
![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)

